

Thalidomide-5-(PEG2-amine): A Technical Guide for Advanced Drug Development

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Compound of Interest

Compound Name: Thalidomide-5-(PEG2-amine)

Cat. No.: B13715449

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This technical guide provides a comprehensive overview of **Thalidomide-5-(PEG2-amine)**, a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). Aimed at researchers, scientists, and drug development professionals, this document details the compound's chemical properties, synthesis, and application in targeted protein degradation, supported by experimental protocols and quantitative data.

Core Compound Specifications

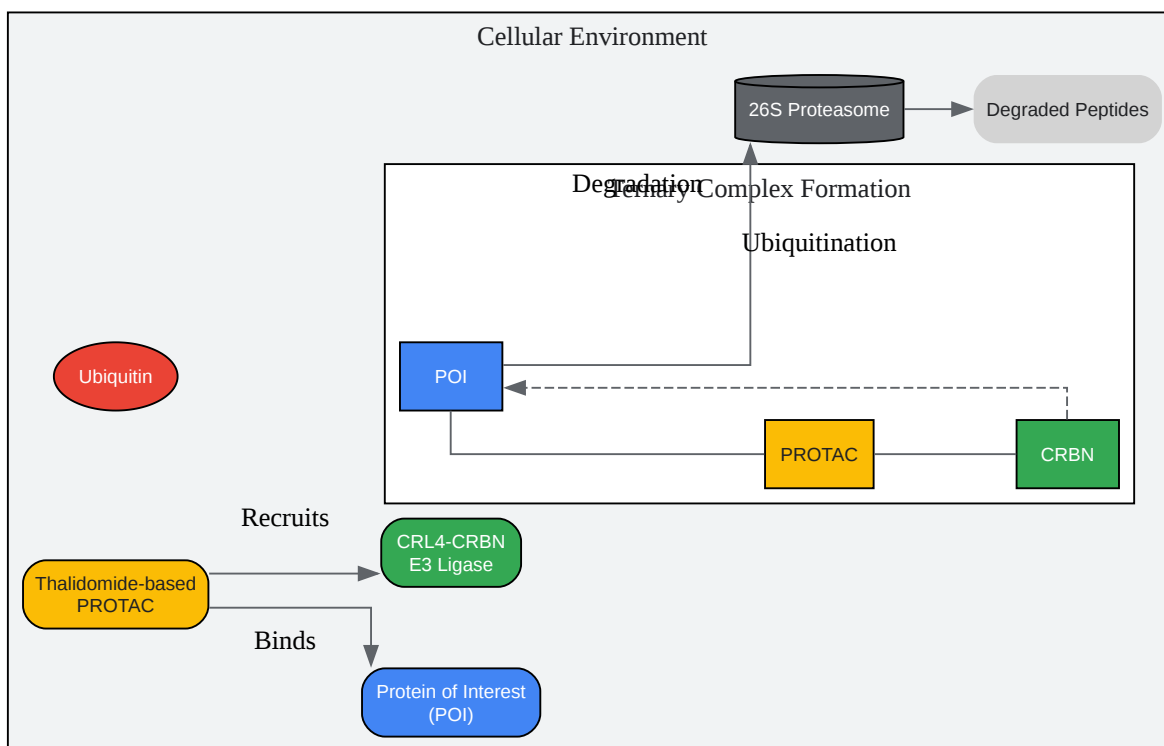
Thalidomide-5-(PEG2-amine) is a derivative of thalidomide functionalized with a two-unit polyethylene glycol (PEG) linker terminating in a primary amine. This amine group serves as a versatile chemical handle for conjugation to ligands that target specific proteins of interest, thereby forming a PROTAC. The PEG linker enhances the solubility and pharmacokinetic properties of the resulting molecule.^{[1][2]}

Property	Value	Reference
CAS Number	2550398-08-6	[1]
Molecular Formula	C20H24N4O7	[1]
Molecular Weight	432.4 g/mol	[1]
Appearance	Powder	
Purity	≥95%	
Storage	-20°C	[1]

Structure:

Mechanism of Action in Targeted Protein Degradation

Thalidomide and its derivatives are known to bind to the Cereblon (CRBN) protein, which is a substrate receptor component of the Cullin-RING E3 ubiquitin ligase complex (CRL4^{CRBN}). [3] In the context of a PROTAC, the thalidomide moiety of **Thalidomide-5-(PEG2-amine)** recruits this E3 ligase. Simultaneously, the other end of the PROTAC binds to a specific protein of interest (POI). This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. This process of hijacking the cell's natural protein disposal system allows for the selective elimination of disease-causing proteins.



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PROTAC Mechanism of Action

Experimental Protocols

Synthesis of Thalidomide-5-(PEG2-amine)

The synthesis of **Thalidomide-5-(PEG2-amine)** can be conceptualized as a two-stage process: the synthesis of a key intermediate, 5-aminothalidomide, followed by the attachment of the PEG2-amine linker.

Step 1: Synthesis of 5-Aminothalidomide[4][5]

- Condensation: 4-Nitrophthalic anhydride is condensed with 3-aminopiperidine-2,6-dione trifluoroacetate in acetic acid under reflux to form 4-nitrothalidomide.
- Reduction: The nitro group of 4-nitrothalidomide is then reduced to a primary amine using a standard reducing agent such as palladium on carbon (Pd/C) under a hydrogen atmosphere, yielding 5-aminothalidomide.

Step 2: Attachment of the PEG2-amine Linker

- The primary amine of 5-aminothalidomide can be reacted with a suitably protected PEG2 derivative, for instance, one with a terminal leaving group (e.g., a tosylate or mesylate) and a protected amine at the other end (e.g., Boc-protected).
- The reaction is typically carried out in an aprotic polar solvent like DMF in the presence of a non-nucleophilic base such as DIPEA.
- Subsequent deprotection of the terminal amine group yields **Thalidomide-5-(PEG2-amine)**.

Synthesis of a PROTAC via Amide Bond Formation

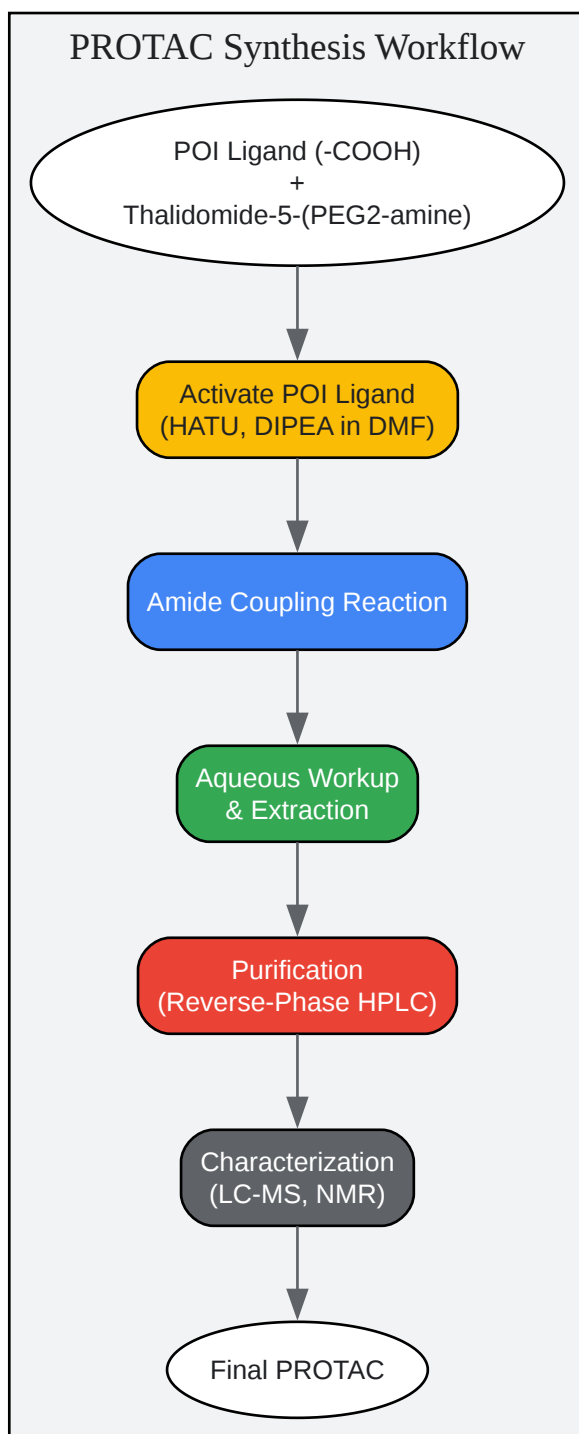
The terminal amine of **Thalidomide-5-(PEG2-amine)** is readily conjugated to a carboxylic acid group on a ligand for a protein of interest (POI) through amide bond formation.

Materials:

- **Thalidomide-5-(PEG2-amine)**
- POI ligand with a carboxylic acid functionality
- Amide coupling reagents (e.g., HATU, HOBt, EDC/NHS)
- Anhydrous N,N-Dimethylformamide (DMF)
- N,N-Diisopropylethylamine (DIPEA)
- HPLC for purification
- Mass spectrometer and NMR for characterization

Procedure:[6][7]

- Dissolve the POI ligand (1 equivalent) in anhydrous DMF.
- Add the amide coupling reagent HATU (1.1 equivalents) and DIPEA (2 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
- In a separate vial, dissolve **Thalidomide-5-(PEG2-amine)** (1 equivalent) in anhydrous DMF.
- Add the solution of **Thalidomide-5-(PEG2-amine)** to the activated POI ligand solution.
- Allow the reaction to stir at room temperature for 4-12 hours, monitoring the progress by LC-MS.
- Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
- Confirm the identity and purity of the final product by mass spectrometry and NMR.



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General PROTAC Synthesis Workflow

Characterization of PROTAC Activity

Quantitative Western Blotting for Protein Degradation:[8]

- **Cell Culture and Treatment:** Plate cells at a desired density and treat with a dose-response of the PROTAC and a vehicle control (e.g., DMSO) for a specified time.
- **Cell Lysis:** Lyse the cells to release the proteins.
- **Protein Quantification:** Determine the protein concentration of each lysate.
- **SDS-PAGE and Western Blotting:** Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
- **Antibody Incubation:** Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH), followed by an HRP-conjugated secondary antibody.
- **Data Analysis:** Quantify the band intensities to determine the extent of protein degradation.

Quantitative Proteomics for Specificity Analysis:[9][10]

- **Sample Preparation:** Treat cells with the PROTAC or a control. Lyse the cells, extract proteins, and digest them into peptides.
- **Isobaric Labeling (e.g., TMT):** Label the peptides from different conditions with tandem mass tags.
- **LC-MS/MS Analysis:** Combine the labeled samples and analyze them by liquid chromatography-tandem mass spectrometry.
- **Data Analysis:** Identify and quantify the relative abundance of thousands of proteins across the different treatment conditions to assess on-target and off-target degradation.

Quantitative Data of Representative Thalidomide-Based PROTACs

The efficacy of PROTACs is typically evaluated by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes data

for some well-characterized thalidomide-based PROTACs.

PROTAC	Target Protein	Cell Line	DC50 (nM)	Dmax (%)	Reference
dBET1	BRD4	MM.1S	< 1	> 90	[11]
ARV-825	BRD4	Jurkat	1	> 95	
PTD10	BTK	MOLM-14	0.5	> 90	[11]

Note: The performance of a PROTAC is highly dependent on the target protein, the linker, and the specific assay conditions.

Conclusion

Thalidomide-5-(PEG2-amine) is a valuable and versatile building block for the synthesis of PROTACs. Its thalidomide moiety effectively recruits the CRBN E3 ligase, while the PEG2-amine linker provides a convenient point of attachment for target-specific ligands and enhances the drug-like properties of the final conjugate. The experimental protocols and characterization methods outlined in this guide provide a solid foundation for researchers and drug developers working to advance the field of targeted protein degradation.

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